molecular formula C8H12N4O B1299444 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 90434-92-7

4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No. B1299444
CAS RN: 90434-92-7
M. Wt: 180.21 g/mol
InChI Key: PDZXELLVAZIFCS-UHFFFAOYSA-N
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Description

The compound 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a derivative of indazole, which is a heterocyclic aromatic organic compound. This derivative is part of a broader class of compounds that have been synthesized for various applications, including the potential for biological activity. The synthesis of such compounds often involves multi-step reactions and the use of different starting materials to introduce various functional groups that can alter the physical, chemical, and biological properties of the molecules .

Synthesis Analysis

A novel two-step synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide has been reported, which involves the coupling of hydrazide to various aromatic and heterocyclic aldehydes in water media at ambient temperature. This method offers flexibility in terms of reaction time and yield, indicating a potentially efficient and environmentally friendly approach to synthesizing a library of N'-arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazides .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be confirmed and characterized using various spectroscopic techniques. For instance, 1H, 13C NMR, and IR spectra have been investigated for a series of novel 4,5,6,7-tetrahydro-1H-indazoles. Advanced NMR techniques such as HMBC, HSQC, COSY, and NOESY have been employed to study the representative compounds and confirm the indazole structure as 1H-indazole .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions to form new compounds. For example, carbohydrazides have been used as versatile building blocks for constructing a series of fluorinated heterocycles analogous to rufinamide, through different cyclocondensation reactions. These reactions include [4+1]-, [1+4]-, and [3+2]-cyclocondensation, leading to the formation of 1H-1,2,3-triazol-4-yl-1,3,4-oxadiazoles, a pyrrole derivative, and a 2-pyrazoline, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by the introduction of different substituents. For example, the synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has been characterized, and its geometry and electrostatic properties have been studied using ab initio quantum theory and density functional methods. The electrostatic properties and natural bond order calculations help to understand the differences in the direction of the dipole moments of the parent indazole and its derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel two-step synthesis method for 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide was developed, allowing the creation of a library of N′-arylmethylene derivatives through coupling with various aldehydes in water media. This method offers flexibility in reaction time and yield (Savant et al., 2014).
  • Novel indazole bearing oxadiazole derivatives were synthesized by reacting the hydrazide of 2H-indazole with acids, demonstrating potential antimicrobial activity (Ghelani et al., 2017).

Potential Biological Applications

  • Research indicated that 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (AF-2364) could act as a potential male contraceptive by inducing reversible germ cell loss in the seminiferous epithelium of adult Sprague-Dawley rats (Cheng et al., 2005).
  • A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited significant anti-inflammatory activity in the carrageenan edema test, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid being the most active compound (Nagakura et al., 1979).

Structural Analysis and Coordination Compounds

  • The structural properties of NH-indazoles were investigated, highlighting the effect of fluorination on their supramolecular structure and crystallization behavior (Teichert et al., 2007).
  • Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II), and Ag(I) were studied, revealing different complex geometries and potential antimicrobial, antioxidant, and enzyme inhibition activities (Khan et al., 2017).

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZXELLVAZIFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366972
Record name 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90434-92-7
Record name 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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